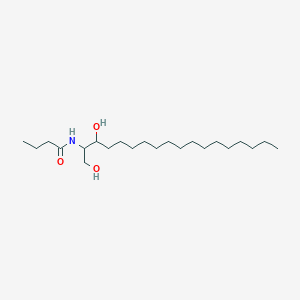

N-(1,3-dihydroxy-2-octadecanyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C4 Dihydroceramide: is a type of sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. Dihydroceramides are metabolic intermediates in the de novo sphingolipid synthesis pathway and are converted into ceramides by the addition of a double bond . Unlike ceramides, which are well-known for their biological functions, dihydroceramides have only recently been recognized for their distinct roles in various biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of C4 Dihydroceramide typically involves the acylation of sphinganine by ceramide synthase enzymes. This process occurs in the endoplasmic reticulum and results in the formation of dihydroceramide with varying acyl chain lengths . The reaction conditions often include the presence of specific enzymes such as ceramide synthase and dihydroceramide desaturase .

Industrial Production Methods: Industrial production of dihydroceramides can be achieved through both chemical synthesis and biotechnological methods. Chemical synthesis involves the use of precursors resembling natural sphingolipid precursors, while biotechnological methods utilize microbial or mammalian cell cultures to produce dihydroceramides .

Análisis De Reacciones Químicas

Types of Reactions: C4 Dihydroceramide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the desaturation of dihydroceramide to form ceramide, catalyzed by dihydroceramide desaturase .

Common Reagents and Conditions: Common reagents used in these reactions include ceramide synthase for the initial acylation and dihydroceramide desaturase for the desaturation process . The reactions typically occur in the endoplasmic reticulum under physiological conditions.

Major Products: The major product formed from the desaturation of dihydroceramide is ceramide, which serves as a precursor for more complex sphingolipids such as sphingomyelins and glucosylceramides .

Aplicaciones Científicas De Investigación

C4 Dihydroceramide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of C4 Dihydroceramide involves its conversion to ceramide, which then participates in various cellular processes. Ceramides are known to mediate cellular stress responses, apoptosis, and autophagy . Dihydroceramides themselves have been shown to influence cellular stress responses, hypoxia, and immune responses . The molecular targets and pathways involved include ceramide synthase and dihydroceramide desaturase enzymes .

Comparación Con Compuestos Similares

Ceramide: Unlike dihydroceramides, ceramides contain a double bond and are more abundant in tissues.

Dihydrosphingomyelin: Another sphingolipid that is structurally similar but contains a phosphocholine head group.

Glucosylceramide: A glycosphingolipid derived from ceramide with a glucose molecule attached.

Uniqueness: C4 Dihydroceramide is unique in its role as a metabolic intermediate and its emerging recognition as a bioactive lipid with distinct biological functions . Its ability to influence cellular processes such as autophagy and stress responses sets it apart from other sphingolipids .

Propiedades

Fórmula molecular |

C22H45NO3 |

|---|---|

Peso molecular |

371.6 g/mol |

Nombre IUPAC |

N-(1,3-dihydroxyoctadecan-2-yl)butanamide |

InChI |

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26) |

Clave InChI |

OQNWHOCKDMLTSP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)

![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)

![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)

![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)

![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)